Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the biphenyl-4-ylcarbonyl precursor, followed by the introduction of the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] moiety. The final step involves the esterification of the carboxyl groups to form the tetramethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets through various pathways. The compound’s multiple functional groups allow it to bind to specific sites on proteins or other biomolecules, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:
- 2,2’,6,6’-tetramethyl-1,1’-biphenyl
- 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl
- 1,1’-Biphenyl, 3,3’,4,4’-tetramethyl- These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C37H31NO9S3 |
---|---|
Molecular Weight |
729.8 g/mol |
IUPAC Name |
tetramethyl 5',5'-dimethyl-6'-(4-phenylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C37H31NO9S3/c1-36(2)30-25(23-14-10-11-15-24(23)38(36)31(39)22-18-16-21(17-19-22)20-12-8-7-9-13-20)37(26(32(40)44-3)27(48-30)33(41)45-4)49-28(34(42)46-5)29(50-37)35(43)47-6/h7-19H,1-6H3 |
InChI Key |
WCAXMFJOCPZQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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